CHM-FUBIATA's Definitive Metabolic Biomarker (CF15) for Forensic Urinalysis
CHM-FUBIATA is metabolized by human liver microsomes to yield a unique and most abundant metabolite, CF15, resulting from hydroxylation of its cyclohexane ring. This specific metabolic signature differentiates it from its closest analogs [1].
| Evidence Dimension | Most abundant Phase I metabolite (by peak area) |
|---|---|
| Target Compound Data | CF15 (hydroxylated at cyclohexane) |
| Comparator Or Baseline | ADB-FUBIATA: AF7 (indole/methylene OH); AFUBIATA: A16 (adamantane OH); CH-PIATA: CP9 (pentane OH) |
| Quantified Difference | Unique hydroxylation site (cyclohexane vs. indole/methylene, adamantane, pentane) |
| Conditions | In vitro incubation with human liver microsomes (HLM) at 10 μmol/L for 1 h, analyzed by LC-HRMS. |
Why This Matters
Knowledge of the exact primary metabolite (CF15) is essential for developing specific and sensitive LC-MS/MS methods to prove consumption of CHM-FUBIATA in forensic urinalysis, which would fail if using biomarkers for other analogs.
- [1] Watanabe S, Yamane H, Iwai T, Matsushita R, Seto Y. In vitro metabolic profiling of new synthetic cannabinoids, ADB-FUBIATA, AFUBIATA, CH-FUBIATA, and CH-PIATA. Arch Toxicol. 2023;97(12):3085-3094. View Source
